1-苄基-1H-1,2,3-三唑-5-胺

描述

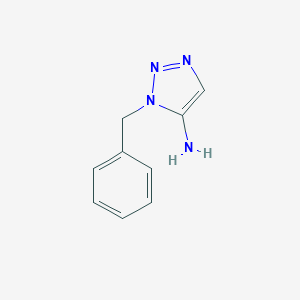

1-Benzyl-1H-1,2,3-triazol-5-amine is an organic compound with the molecular formula C9H10N4 and a molecular weight of 174.20 g/mol . It is a white to light yellow crystalline solid that is sparingly soluble in water but soluble in organic solvents such as alcohols, ethers, and benzene . This compound is part of the 1,2,3-triazole family, which is known for its stability and versatility in various chemical reactions.

科学研究应用

1-Benzyl-1H-1,2,3-triazol-5-amine has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry, particularly in the stabilization of copper(I) ions in catalytic reactions. The compound enhances the catalytic efficiency of copper(I) in azide-alkyne cycloaddition reactions.

Biology: This compound is used in the synthesis of biologically active molecules, including potential antimicrobial and anticancer agents. Its derivatives have shown promising activity against various bacterial and cancer cell lines.

Medicine: Research is ongoing to explore the potential therapeutic applications of 1-benzyl-1H-1,2,3-triazol-5-amine derivatives.

作用机制

Target of Action

The primary target of 1-benzyl-1H-1,2,3-triazol-5-amine is copper ions (Cu+ and Cu2+) . This compound acts as a polytriazolylamine ligand , which plays a crucial role in stabilizing copper ions .

Mode of Action

1-Benzyl-1H-1,2,3-triazol-5-amine, also known as TBTA, interacts with its targets by stabilizing copper ions . It prevents the disproportionation and oxidation of copper ions, thereby enhancing their catalytic effect in the azide-acetylene cycloaddition .

Biochemical Pathways

The compound is involved in the azide-acetylene cycloaddition , a type of click chemistry . By stabilizing copper ions, it enhances the catalytic effect of this reaction .

Pharmacokinetics

It is known to be soluble in dmso and dmf , which suggests that it may have good bioavailability.

Result of Action

The stabilization of copper ions by 1-benzyl-1H-1,2,3-triazol-5-amine enhances the catalytic effect in the azide-acetylene cycloaddition . This can lead to the formation of new compounds in click chemistry reactions .

Action Environment

The action of 1-benzyl-1H-1,2,3-triazol-5-amine is influenced by the reaction environment. It has shown promising results in stabilizing copper ions without requiring an inert atmosphere or anhydrous conditions . This suggests that it can function effectively in a variety of environmental conditions.

生化分析

Biochemical Properties

1-Benzyl-1H-1,2,3-triazol-5-amine is known to interact with various enzymes and proteins . It is a polytriazolylamine ligand that stabilizes Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition . The nature of these interactions is primarily through the stabilization of Cu (I) ions, which are essential for various biochemical reactions .

Cellular Effects

It is known that this compound can influence cell function by interacting with various biomolecules

Molecular Mechanism

The molecular mechanism of action of 1-Benzyl-1H-1,2,3-triazol-5-amine involves its interaction with Cu (I) ions . By stabilizing these ions, it enhances their catalytic effect in the azide-acetylene cycloaddition . This can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, 1-Benzyl-1H-1,2,3-triazol-5-amine is known for its stability . Information on its degradation over time and its long-term effects on cellular function in in vitro or in vivo studies is currently limited.

准备方法

1-Benzyl-1H-1,2,3-triazol-5-amine can be synthesized through several methods. . In this method, benzyl azide reacts with propargylamine in the presence of a copper(I) catalyst to form the triazole ring. The reaction is typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures .

Industrial production methods for this compound are not well-documented, but the click reaction is scalable and can be adapted for larger-scale synthesis. The reaction conditions, such as the choice of solvent and catalyst, can be optimized to improve yield and purity.

化学反应分析

1-Benzyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the triazole ring, reducing it to form amine derivatives.

Substitution: The triazole ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

相似化合物的比较

1-Benzyl-1H-1,2,3-triazol-5-amine can be compared with other similar compounds in the 1,2,3-triazole family:

1-Benzyl-1H-1,2,3-triazol-4-yl derivatives: These compounds have similar structures but differ in the position of the substituent on the triazole ring.

1,2,3-Triazole derivatives: This broader category includes various compounds with different substituents on the triazole ring.

The uniqueness of 1-benzyl-1H-1,2,3-triazol-5-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to stabilize copper(I) ions and its potential as a building block for biologically active molecules make it a valuable compound in research and industry.

生物活性

1-Benzyl-1H-1,2,3-triazol-5-amine is a compound within the triazole family, known for its diverse biological activities. This article focuses on the biological activity of this compound, particularly its antimicrobial, antioxidant, and anticancer properties. The findings are supported by various studies, case analyses, and detailed research data.

1-Benzyl-1H-1,2,3-triazol-5-amine has the molecular formula CHN and a molecular weight of approximately 196.23 g/mol. It is characterized by a triazole ring that contributes to its biological interactions, particularly as a ligand for metal ions such as copper.

Antimicrobial Activity

Research indicates that 1-benzyl-1H-1,2,3-triazoles exhibit varying degrees of antimicrobial activity. A study evaluated sixteen derivatives of 1-benzyl-1H-1,2,3-triazole for their antibacterial properties against several pathogens using the broth microdilution method. The results are summarized in Table 1.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | E. coli AO11 | 50 µg/mL |

| 5b | S. aureus ATCC 29213 | 100 µg/mL |

| 5c | Shigella dysenteriae | 200 µg/mL |

| 5d | Salmonella enterica | 400 µg/mL |

| 5e | M. tuberculosis | Not tested |

The compound demonstrated weak to moderate inhibition against S. aureus and E. coli, with some derivatives showing promising activity at higher concentrations .

Antioxidant Activity

The antioxidant potential of 1-benzyl-1H-1,2,3-triazol-5-amine was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results indicated that certain derivatives exhibited significant DPPH-scavenging activity, with the most effective compounds presenting IC values comparable to standard antioxidants like Trolox.

| Compound | IC50 (µM) |

|---|---|

| 5g | 25 |

| 5h | 30 |

| Trolox | 20 |

These findings suggest that modifications in the triazole structure can enhance antioxidant activity .

Anticancer Activity

The anticancer potential of 1-benzyl-1H-1,2,3-triazol-5-amine derivatives was evaluated against various cancer cell lines. One notable study synthesized N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides and tested them against MCF-7 human breast cancer cells. The results demonstrated that some compounds had IC values as low as 46 nM, indicating potent antiproliferative activity.

Table 3: Antiproliferative Activity Against Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 4a | 7.3 | MCF-7 |

| 4b | 21.9 | HL-60 |

| 4c | 16.6 | MDA-MB-435 |

| 4d | 17.8 | MDA-MB-435 |

| 4e | 0.87 | MCF-7 |

The structure–activity relationship (SAR) studies revealed that specific substitutions on the benzyl group significantly influenced anticancer efficacy .

Case Studies

Case Study: Antimicrobial Evaluation

A comprehensive study involving the synthesis of various triazole derivatives highlighted their antimicrobial efficacy against resistant strains of bacteria such as M. tuberculosis. Although many derivatives showed limited antibacterial properties, they were non-toxic in higher concentrations (LD >1000 µg/mL), suggesting potential for further development in antifungal applications rather than antibacterial drugs .

Case Study: Anticancer Screening

In another investigation focusing on cancer cell lines, compounds derived from the triazole scaffold inhibited tubulin polymerization and induced G2/M-phase arrest in HeLa cells. This mechanism suggests that these compounds may serve as templates for developing new anticancer agents targeting microtubule dynamics .

属性

IUPAC Name |

3-benzyltriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-6-11-12-13(9)7-8-4-2-1-3-5-8/h1-6H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRQLTWAXIGSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。